7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
The synthesis of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . This method allows for the formation of the pyrazolo[1,5-a]pyrimidine core with the desired substituents.
Chemical Reactions Analysis
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules due to its versatile reactivity.
Medicine: Research has shown its potential as an antitumor agent, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substituents, which enhance its reactivity and biological activity. Similar compounds include:
- 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Pyrazolo[3,4-d]pyrimidines
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-5-6-15-12-7-10(13(18)19)16-17(11)12/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPLEJMWLKXTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=CC(=NN23)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828276-01-3 |
Source
|
Record name | 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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